This compound can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its pyridine ring. The compound's unique structure enables it to participate in diverse chemical reactions, making it valuable for synthetic organic chemistry and pharmaceutical development.
The synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide typically involves the reaction of 3-pyridinecarboximidamide with hydroxylamine. The general synthetic route can be described as follows:
The molecular structure of 6-amino-N-hydroxy-3-pyridinecarboximidamide can be analyzed based on its chemical formula and functional groups:
6-Amino-N-hydroxy-3-pyridinecarboximidamide participates in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action of 6-amino-N-hydroxy-3-pyridinecarboximidamide primarily involves its interaction with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further exploration in drug development.
The physical and chemical properties of 6-amino-N-hydroxy-3-pyridinecarboximidamide include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
6-Amino-N-hydroxy-3-pyridinecarboximidamide has several applications across different scientific fields:
The compound is definitively named 6-Amino-N'-hydroxypyridine-3-carboximidamide according to IUPAC conventions. This name precisely defines its structure: a pyridine ring substituted at the 3-position with a carboximidamide group (‑C(=NOH)NH₂) and at the 6-position with an amino group (‑NH₂). The N'-hydroxy designation specifies that the hydroxy group is attached to the imino nitrogen of the carboximidamide.
Key structural identifiers from databases include:
C1=CC(=NC=C1/C(=N/O)/N)N
[3] InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10)
[3] UNQVQCRLWPIZCJ-UHFFFAOYSA-N
[3] The structure consists of a pyridine core with critical functional groups positioned meta to each other (C3 and C6), influencing its electronic properties and potential reactivity.
The molecular formula C₆H₈N₄O is universally consistent across PubChem (CID 12498670, CID 22636436) and PubChemLite [2] [3]. The molecular weight calculated from this formula is 152.15 g/mol. No variations in the formula or weight are reported for this specific compound in the examined sources. This consistency indicates robust agreement among major chemical databases regarding its elemental composition.
This compound is documented under several synonymous names and unique database identifiers:
Note: The synonym "2-Amino-N-hydroxy-3-pyridinecarboximidamide" likely arises from alternative ring numbering, but "6-amino" is the correct designation for the 3-carboximidamide derivative.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7